molecular formula C18H15N3O2S2 B2937074 2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide CAS No. 954643-24-4

2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide

Cat. No.: B2937074
CAS No.: 954643-24-4
M. Wt: 369.46
InChI Key: HLEIYYIUYIMRLJ-UHFFFAOYSA-N
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Description

2-Benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide (CAS Number: 954643-24-4) is a synthetic small molecule with a molecular formula of C 18 H 15 N 3 O 2 S 2 and a molecular weight of 369.5 g/mol . This compound belongs to the thiazole-carboxamide class, a scaffold of significant interest in medicinal chemistry due to its association with diverse pharmacological activities. Thiazole-carboxamide derivatives are frequently investigated as multi-target agents in neurological research. Related compounds have demonstrated potent antioxidant activity by effectively scavenging free radicals in the DPPH assay, in some cases surpassing the activity of the standard control Trolox . Furthermore, analogous structures based on the 2-aminothiazole core are being explored as potential anti-Alzheimer's agents, with research indicating selective inhibition of the butyrylcholinesterase (BChE) enzyme, a key target in managing cholinergic dysfunction . The broader thiazole family also shows promise in anti-inflammatory research, targeting pathways such as COX, LOX, and MAPK signaling . Chemoinformatic analyses of similar thiazole-carboxamide derivatives suggest they often possess favorable drug-like properties, complying with Lipinski's Rule of Five, which predicts good potential for oral bioavailability . Researchers value this compound and its analogs as versatile scaffolds for developing novel therapeutic agents and for biochemical probing. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-benzamido-N-(3-methylsulfanylphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c1-24-14-9-5-8-13(10-14)19-17(23)15-11-25-18(20-15)21-16(22)12-6-3-2-4-7-12/h2-11H,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEIYYIUYIMRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the benzamido and methylthio phenyl groups. One common method involves the reaction of 2-aminothiazole with benzoyl chloride to form 2-benzamidothiazole. This intermediate is then reacted with 3-(methylthio)aniline under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but the compound’s ability to interfere with DNA synthesis and repair is of particular interest .

Comparison with Similar Compounds

Data Tables

Table 2. Functional Group Impact on Properties

Functional Group Role in Target Compound Example in Analog (Compound) Observed Effect
Methylthio (-SMe) Lipophilicity enhancement Compound 40 () Improves membrane permeability
Benzamido Hydrogen-bond donor/acceptor Compound 31 () Enhances target binding
Halogen (F, Cl) Electron-withdrawing Compounds 7–9 () Increases metabolic stability

Biological Activity

2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial, antifungal, and anticancer agent. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its significant role in various biological processes. The specific structure of 2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide allows for interactions with biological targets due to its unique combination of hydrophobic and hydrophilic properties.

Antimicrobial Activity

Research indicates that 2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide exhibits promising antimicrobial properties. It has been studied for its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Study: Antibacterial Efficacy

A recent study synthesized several thiazole derivatives, including 2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide, which demonstrated significant antibacterial activity when tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting strong potential as an antibacterial agent .

Antifungal Properties

In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity. Preliminary results suggest that it may inhibit the growth of certain fungal pathogens, making it a candidate for further investigation in antifungal drug development.

Anticancer Potential

The anticancer properties of 2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide have been explored through various in vitro studies. It has shown selective cytotoxicity towards cancer cell lines while exhibiting low toxicity to normal cells.

Research Findings on Anticancer Activity

  • Cell Line Studies : In vitro assessments demonstrated that the compound effectively inhibited the proliferation of human glioblastoma U251 cells and melanoma WM793 cells with IC50 values ranging from 0.2 to 1 µM .
  • Mechanism of Action : The compound appears to exert its anticancer effects by inducing apoptosis and inhibiting cell cycle progression in cancer cells. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .

Summary of Biological Activities

Biological ActivityObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; MIC in low micromolar range
AntifungalInhibits growth of specific fungal strains
AnticancerSelective cytotoxicity towards glioblastoma and melanoma cells; IC50 values between 0.2 - 1 µM

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